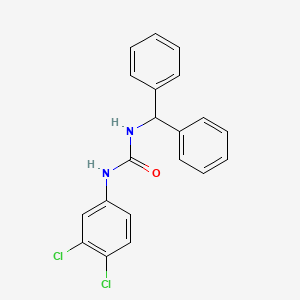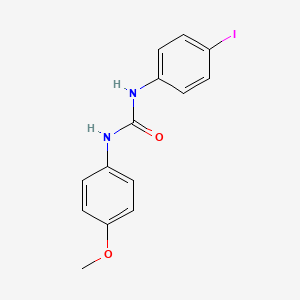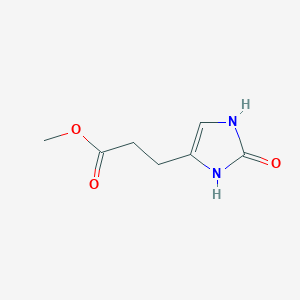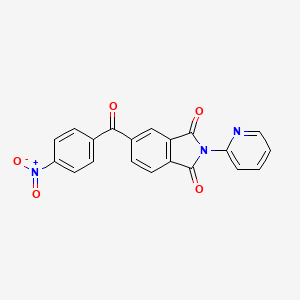![molecular formula C28H15N3O4 B3744020 5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3744020.png)
5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
概要
説明
The compound 5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic molecule featuring benzoxazole and isoindole moieties Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of benzoxazole intermediates, which are then coupled with isoindole derivatives under specific conditions. Common reagents include aromatic aldehydes, o-phenylenediamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen, nitro, or alkyl groups into the molecule.
科学的研究の応用
5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include apoptosis induction in cancer cells or inhibition of microbial growth.
類似化合物との比較
Similar Compounds
2-arylbenzothiazole: Known for its antimicrobial and anticancer activities.
Benzimidazole derivatives: Widely studied for their pharmacological properties, including antimicrobial and anticancer effects.
Benzoxazole analogues: Similar in structure and function, often used in medicinal chemistry for their diverse biological activities.
Uniqueness
5-(1,3-BENZOXAZOL-2-YL)-2-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: stands out due to its unique combination of benzoxazole and isoindole moieties, which may confer distinct biological activities and chemical properties not found in other similar compounds.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-[3-(1,3-benzoxazol-2-yl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15N3O4/c32-27-19-13-12-17(26-30-22-9-2-4-11-24(22)35-26)15-20(19)28(33)31(27)18-7-5-6-16(14-18)25-29-21-8-1-3-10-23(21)34-25/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXZMGAJMTVJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C6=NC7=CC=CC=C7O6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate](/img/structure/B3743947.png)
![4-(1-methylbenzo[f]quinolin-3-yl)aniline](/img/structure/B3743955.png)
![4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743962.png)
![N-[(4-tert-butylphenoxy)-methylphosphoryl]-5-chloro-2-methylaniline](/img/structure/B3743968.png)



![N-[2-[4-(6-acetamido-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]acetamide](/img/structure/B3743984.png)
![ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B3743990.png)
![1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B3743996.png)

![2-[(3-bromophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3744026.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B3744032.png)
![N-[4-(benzenesulfonamido)-3,6-dioxocyclohexa-1,4-dien-1-yl]benzenesulfonamide](/img/structure/B3744035.png)
